2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Coupling with pyridine: The final step involves the coupling of the isoxazole intermediate with a pyridine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The pyridine group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve bases or acids to facilitate the reaction.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the isoxazole ring or fully hydrogenated products.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors in the central nervous system, influencing neurotransmitter pathways.
Pathways Involved: It can modulate signaling pathways related to neuroprotection and neurodegeneration, making it a potential candidate for treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: Shares the benzo[d][1,3]dioxole moiety but differs in the rest of the structure.
5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl acetic acid: Similar isoxazole and benzo[d][1,3]dioxole components but lacks the pyridine group.
Uniqueness
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs.
Biological Activity
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[d][1,3]dioxole : This is achieved through the cyclization of catechol derivatives with formaldehyde.
- Construction of Isoxazole Ring : The isoxazole moiety is formed via the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
- Amide Bond Formation : The final step involves coupling with the pyridin-2-ylmethyl group using coupling reagents like EDCI or DCC.
These reactions are optimized for yield and purity in laboratory settings and can be scaled for industrial production using continuous flow reactors to enhance efficiency.
The biological activity of this compound is primarily attributed to its structural components:
- Benzo[d][1,3]dioxole Moiety : Known for its ability to interact with various enzymes and receptors, potentially modulating their activity.
- Isoxazole Ring : This structure may participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets.
- Pyridin-2-ylmethyl Group : This component could influence the pharmacokinetics and overall bioactivity of the compound.
The interaction with specific molecular targets suggests that this compound may have multifaceted mechanisms, affecting various biological pathways .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- Cell Line Studies : In vitro tests have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds were found to be significantly lower than those of standard chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 |
MCF7 | 4.52 | 4.56 |
These findings indicate a strong potential for this compound in cancer therapy, particularly due to its selective toxicity towards cancer cells compared to normal cells .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound exhibits antimicrobial activity. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to benzo[d][1,3]dioxole derivatives:
- Anticancer Studies : A study demonstrated that derivatives with similar structures exhibited potent anticancer activities through apoptosis induction and cell cycle arrest mechanisms.
- Antidiabetic Potential : Related compounds have shown efficacy in inhibiting α-amylase activity, suggesting potential applications in diabetes management .
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(20-10-13-3-1-2-6-19-13)9-14-8-16(25-21-14)12-4-5-15-17(7-12)24-11-23-15/h1-8H,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIAQRPODOZASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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